

(3R)-Citramalyl-CoA chemical structure and properties

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Compound of Interest

Compound Name: (3R)-Citramalyl-CoA

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(3R)-Citramalyl-CoA: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of **(3R)-Citramalyl-CoA**. It is intended for researchers, scientists, and drug development professionals working in areas related to metabolism, enzymology, and microbiology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Chemical Structure and Properties

(3R)-Citramalyl-CoA is the (3R)-diastereomer of citramalyl-CoA. It is a key intermediate in the 3-hydroxypropionate bicycle, an autotrophic carbon fixation pathway found in some microorganisms.

The chemical structure of **(3R)-Citramalyl-CoA** is complex, consisting of a citramalyl group attached to coenzyme A via a thioester bond.

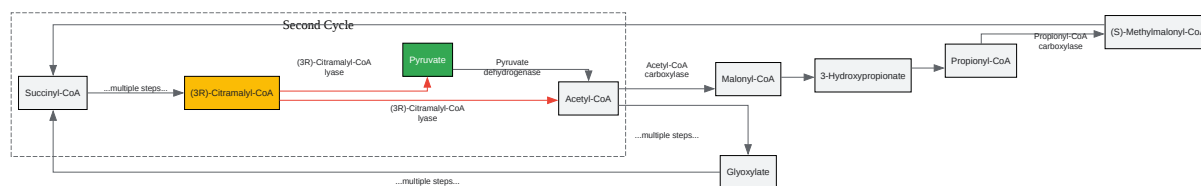
Table 1: Chemical Identifiers and Properties of **(3R)-Citramalyl-CoA**

Property	Value	Source
IUPAC Name	(2R)-4-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxyhydroxyphosphoryl]oxyhydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propionylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid	[1]
Molecular Formula	C26H42N7O20P3S	[1][2]
Molecular Weight	897.6 g/mol	[1][3]
CAS Number	940911-58-0	[2][4][5]
ChEBI ID	CHEBI:75860	[1]
Synonyms	(3R)-citramalyl-coenzyme A, D-citramalyl-CoA, (R)-citramalyl-CoA	[1][2]

Biochemical Role: The 3-Hydroxypropionate Bicycle

(3R)-Citramalyl-CoA is a crucial intermediate in the 3-hydroxypropionate bicycle, a carbon fixation pathway utilized by certain photoautotrophic and chemoautotrophic bacteria, most notably the green non-sulfur bacterium *Chloroflexus aurantiacus*. This cycle involves the fixation of bicarbonate (HCO_3^-) and CO_2 .

The pathway is characterized by two interconnected cycles. In the second part of the cycle, a key reaction is the cleavage of **(3R)-citramalyl-CoA** into acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme **(3R)-citramalyl-CoA lyase**.



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Figure 1: Simplified diagram of the 3-Hydroxypropionate Bicycle highlighting the role of **(3R)-Citramalyl-CoA**.

Key Enzyme: (3R)-Citramalyl-CoA Lyase

The enzyme responsible for the cleavage of **(3R)-Citramalyl-CoA** is **(3R)-citramalyl-CoA lyase**. This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases. In *Chloroflexus aurantiacus*, this enzyme is highly specific for the (3R)-stereoisomer and plays a pivotal role in the regeneration of acetyl-CoA and the production of pyruvate for biosynthesis.

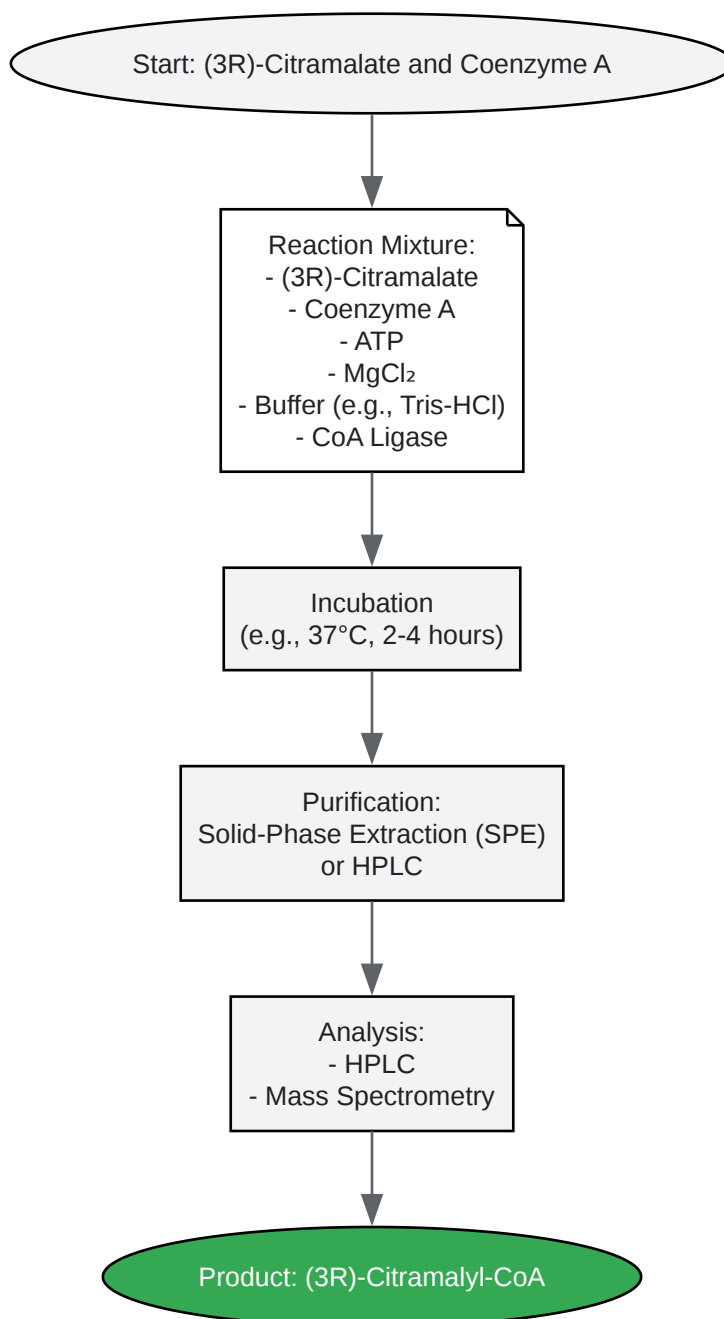
Table 2: Properties of **(3R)-Citramalyl-CoA Lyase** from *Chloroflexus aurantiacus*

Property	Value	Source
Substrate	(3R)-Citramalyl-CoA	[6]
Products	Acetyl-CoA and Pyruvate	[6]
Apparent K_m for (3R)-Citramalyl-CoA	70 μM	[6]
Subunit Molecular Mass	34 kDa	[6]
Native Structure	Homodimer	[6]
Cofactor Requirement	None, but stimulated by divalent cations (Mn^{2+} , Mg^{2+})	[6]

Experimental Protocols

Enzymatic Synthesis of (3R)-Citramalyl-CoA

A detailed protocol for the chemo-enzymatic synthesis of various CoA esters has been described, and a similar approach can be adapted for **(3R)-Citramalyl-CoA**. A more specific enzymatic synthesis can be achieved using a promiscuous CoA ligase or by the reverse reaction of **(3R)-citramalyl-CoA** lyase under specific conditions. A general workflow for enzymatic synthesis is outlined below.



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Figure 2: General workflow for the enzymatic synthesis of **(3R)-Citramalyl-CoA**.

Methodology Summary: The synthesis is typically carried out in a buffered solution containing (3R)-citramalate, coenzyme A, ATP, and magnesium chloride. A suitable CoA ligase is added to catalyze the reaction. The reaction progress can be monitored by HPLC. Upon completion, the **(3R)-Citramalyl-CoA** is purified from the reaction mixture using solid-phase extraction or

preparative HPLC. The identity and purity of the product are confirmed by analytical HPLC and mass spectrometry.

Assay of (3R)-Citramalyl-CoA Lyase Activity

The activity of (3R)-citramalyl-CoA lyase can be determined by monitoring the formation of its products, pyruvate or acetyl-CoA. A common method is a coupled spectrophotometric assay.

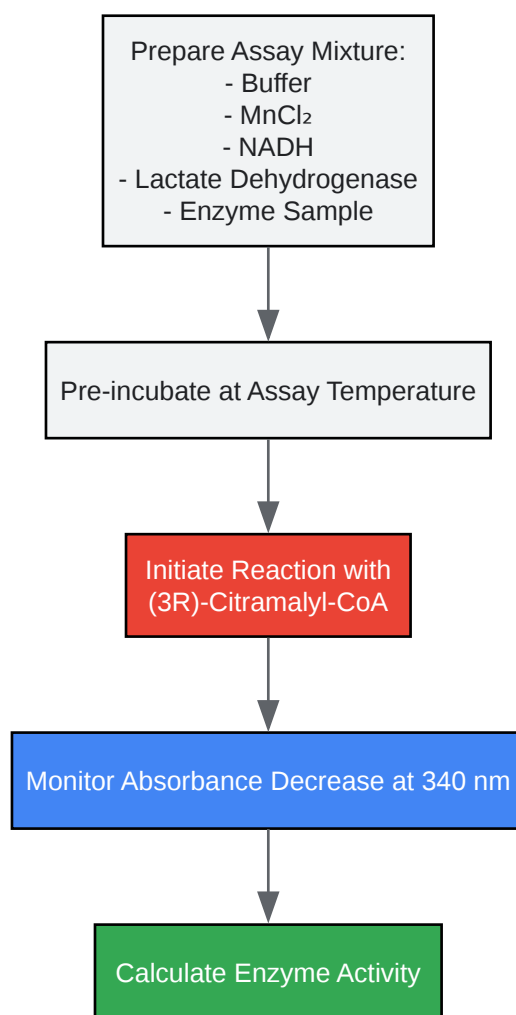
Principle: The formation of pyruvate from the cleavage of (3R)-citramalyl-CoA is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the rate of pyruvate formation.

Reaction Scheme:

- (3R)-Citramalyl-CoA → Pyruvate + Acetyl-CoA (catalyzed by (3R)-citramalyl-CoA lyase)
- Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by lactate dehydrogenase)

Experimental Protocol Summary:

- Reaction Mixture: A typical assay mixture contains buffer (e.g., MOPS-KOH, pH 7.0), a divalent cation (e.g., MnCl₂), NADH, an excess of lactate dehydrogenase, and the enzyme sample.
- Initiation: The reaction is initiated by the addition of the substrate, (3R)-citramalyl-CoA.
- Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.
- Calculation: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.



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Figure 3: Workflow for the coupled spectrophotometric assay of **(3R)-Citramalyl-CoA** lyase.

Conclusion

(3R)-Citramalyl-CoA is a vital metabolite in the carbon fixation pathway of certain microorganisms. Understanding its chemical properties, its role in the 3-hydroxypropionate bicycle, and the enzymology of its synthesis and degradation is crucial for research in microbial metabolism and bioengineering. The methodologies outlined in this guide provide a foundation for the further study of this important molecule and its associated biochemical pathways.

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